Bienvenue dans la boutique en ligne BenchChem!

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide

CNS drug design physicochemical properties ADME prediction

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide is a synthetic piperidine derivative that bears a reactive 2‑chloroacetyl moiety and a tertiary N‑ethylacetamide substitution. With a calculated logP of 1.08 and zero hydrogen‑bond donors, it occupies a distinct physicochemical space among chloroacetyl‑piperidine building blocks, making it particularly relevant for CNS‑oriented medicinal chemistry.

Molecular Formula C11H19ClN2O2
Molecular Weight 246.73 g/mol
Cat. No. B7918895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide
Molecular FormulaC11H19ClN2O2
Molecular Weight246.73 g/mol
Structural Identifiers
SMILESCCN(C1CCN(CC1)C(=O)CCl)C(=O)C
InChIInChI=1S/C11H19ClN2O2/c1-3-14(9(2)15)10-4-6-13(7-5-10)11(16)8-12/h10H,3-8H2,1-2H3
InChIKeyLPLQJEXYGAKKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide (CAS 1353975-56-0): A Specialized Piperidine-Acetamide Building Block for Medicinal Chemistry Procurement


N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide is a synthetic piperidine derivative that bears a reactive 2‑chloroacetyl moiety and a tertiary N‑ethylacetamide substitution . With a calculated logP of 1.08 and zero hydrogen‑bond donors, it occupies a distinct physicochemical space among chloroacetyl‑piperidine building blocks, making it particularly relevant for CNS‑oriented medicinal chemistry . The compound is commercially available at research‑grade purity (≥98 %) and is supplied by several international vendors for early‑stage discovery and scale‑up studies.

Why N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide Cannot Be Readily Replaced by Close Analogs in Research Protocols


Even minor modifications to the N‑substituent or amide nature of this series profoundly alter lipophilicity, hydrogen‑bonding capacity, and metabolic stability . The N‑ethyl derivative provides a logP of 1.08 and zero H‑bond donors, whereas the N‑isopropyl analog (logP ≈ 1.47) is significantly more lipophilic and the N‑H analog (logP ≈ 0.35, one H‑bond donor) is markedly more polar . These differences directly impact passive membrane permeability, solubility, and in‑vivo pharmacokinetics, meaning that substituting one analog for another without re‑optimizing the screening cascade can lead to false‑negative or false‑positive results. Consequently, scientific teams must carefully select the exact building block that matches the desired physicochemical profile of their target compound series.

Quantitative Differentiation of N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide Against Closest Analogs


Lipophilicity (logP) Differentiation: N-Ethyl vs N-Isopropyl and N-H Analogs

The target compound exhibits a calculated logP of 1.08, compared with 1.47 for the N‑isopropyl analog and 0.35 for the N‑H analog . This places the N‑ethyl derivative in the optimal logP window (1–3) for CNS penetration while avoiding excessive lipophilicity that can lead to high tissue binding and poor solubility .

CNS drug design physicochemical properties ADME prediction

Hydrogen‑Bond Donor Count: Tertiary Amide Advantage

The target compound possesses zero hydrogen‑bond donors (tertiary amide), whereas the N‑H analog contains one H‑bond donor . Removing the donor group is known to improve passive membrane diffusion and reduce P‑glycoprotein efflux liability, a critical factor for oral and CNS‑exposed programs .

drug‑likeness permeability lead optimization

Safety Classification: Lower Acute Toxicity Profile than the N‑H Analog

The target compound is classified under GHS07 (Warning) with hazard statements H302, H315, H319, H335, whereas the N‑H analog carries a GHS06 (Danger) classification with H301, H311, H331, and H341 (suspected of causing genetic defects) . This translates into a lower risk profile for handling and fewer regulatory barriers during import/export.

lab safety regulatory compliance procurement risk

Molecular Weight and TPSA Trade‑off: Balanced Drug‑Like Properties

At 246.7 Da and TPSA 40.6 Ų, the target compound strikes a balance between the lighter N‑H analog (218.7 Da, TPSA 49.4 Ų) and the heavier N‑isopropyl analog (260.8 Da, TPSA 40.6 Ų) . The combination of moderate molecular weight and low polar surface area supports good oral bioavailability predictions while retaining sufficient solubility for in‑vitro assays.

drug‑likeness ADME building block selection

Best Application Scenarios for N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide


CNS‑Focused Fragment‑Growing and Lead Optimization

With a calculated logP of 1.08, zero H‑bond donors, and moderate molecular weight (246.7 Da), this building block is ideally suited for CNS discovery programs that require balanced permeability and solubility . The N‑ethyl group provides sufficient lipophilicity for blood‑brain barrier penetration without the excessive logP of the N‑isopropyl analog, while the tertiary amide avoids the H‑bond donor penalty of the N‑H analog.

Safety‑Conscious High‑Throughput Chemistry Laboratories

The GHS07 (Warning) classification of the N‑ethyl derivative, compared with the GHS06 (Danger) classification of the N‑H analog, makes it a safer and logistically simpler choice for automated parallel synthesis platforms where dozens or hundreds of reactions are run simultaneously . Reduced personal protective equipment requirements and simpler waste handling translate into higher operational throughput.

Medicinal Chemistry Campaigns Targeting Oral Bioavailability

The combination of MW < 250 Da, TPSA ≈ 41 Ų, and zero H‑bond donors aligns with established oral drug‑likeness guidelines (Veber rules) . The chloroacetyl group serves as a versatile handle for late‑stage diversification, enabling rapid exploration of structure‑activity relationships without compromising the favorable physicochemical core.

Efficient Scale‑Up of Key Intermediates

A published one‑step synthesis protocol using adapted Vilsmeier conditions delivers the title compound in quantitative yield, demonstrating its accessibility for gram‑scale production [1]. Coupled with its favorable safety profile, this makes the compound a practical choice when project timelines demand rapid resupply of custom building blocks.

Quote Request

Request a Quote for N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.